7-Methyladenosine Perchlorate; 6-Amino-7-methyl-9-ss-D-ribofuranosyl-7H-purinium Perchlorate 7-Methyladenosine Perchlorate; 6-Amino-7-methyl-9-ss-D-ribofuranosyl-7H-purinium Perchlorate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18543292
InChI: InChI=1S/C11H16N5O4.ClHO4/c1-15-4-16(10-6(15)9(12)13-3-14-10)11-8(19)7(18)5(2-17)20-11;2-1(3,4)5/h3-5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14);(H,2,3,4,5)/q+1;/p-1/t5-,7-,8-,11-;/m1./s1
SMILES:
Molecular Formula: C11H16ClN5O8
Molecular Weight: 381.73 g/mol

7-Methyladenosine Perchlorate; 6-Amino-7-methyl-9-ss-D-ribofuranosyl-7H-purinium Perchlorate

CAS No.:

Cat. No.: VC18543292

Molecular Formula: C11H16ClN5O8

Molecular Weight: 381.73 g/mol

* For research use only. Not for human or veterinary use.

7-Methyladenosine Perchlorate; 6-Amino-7-methyl-9-ss-D-ribofuranosyl-7H-purinium Perchlorate -

Specification

Molecular Formula C11H16ClN5O8
Molecular Weight 381.73 g/mol
IUPAC Name (2R,3R,4S,5R)-2-(6-amino-7-methylpurin-9-ium-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;perchlorate
Standard InChI InChI=1S/C11H16N5O4.ClHO4/c1-15-4-16(10-6(15)9(12)13-3-14-10)11-8(19)7(18)5(2-17)20-11;2-1(3,4)5/h3-5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14);(H,2,3,4,5)/q+1;/p-1/t5-,7-,8-,11-;/m1./s1
Standard InChI Key SFLNQWGCEXILKC-YCSZXMBFSA-M
Isomeric SMILES CN1C=[N+](C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.[O-]Cl(=O)(=O)=O
Canonical SMILES CN1C=[N+](C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O.[O-]Cl(=O)(=O)=O

Introduction

Chemical Identity and Structural Characteristics

7-Methyladenosine Perchlorate is a methylated adenosine analog where a methyl group substitutes the N7 position of the purine ring. The perchlorate anion stabilizes the cationic form of the molecule, enhancing its solubility in polar solvents. The compound’s IUPAC name, (2R,3R,4S,5R)-2-(6-amino-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol perchlorate, reflects its stereochemical configuration and functional groups.

Molecular and Crystallographic Data

PropertyValue
Molecular FormulaC₁₁H₁₈ClN₅O₈
Molecular Weight383.74 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Melting Point177–179 °C (decomposition)

The canonical SMILES string (CN1CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O.OCl(=O)(=O)=O) and InChI key (IKWZVRZZCWMLTO-YCSZXMBFSA-N) provide unambiguous identifiers for computational and experimental reproducibility.

Synthesis and Analytical Characterization

Alkylation Strategies

The N7 methylation of adenosine follows methodologies analogous to those reported for purine alkylation. A representative protocol involves:

  • Substrate Activation: Treatment of adenosine with bis(trimethylsilyl)acetamide (BSA) to protect hydroxyl groups.

  • Methylation: Reaction with methyl iodide in acetonitrile under catalytic SnCl₄, achieving regioselective N7 substitution .

  • Salt Formation: Precipitation with perchloric acid yields the perchlorate salt, purified via recrystallization from isopropanol.

Key Reaction Parameters

  • Temperature: 25–40°C

  • Yield: 52–66% (dependent on stoichiometry)

  • Purity: ≥95% (HPLC-UV)

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.33 (s, 1H, H8), 2.64 (s, 3H, CH₃), 1.87 (s, 9H, C(CH₃)₃) .

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.7 (C4), 164.8 (C2), 146.5 (C6), 142.7 (C8) .

Physicochemical and Stability Profiles

Solubility and Stability

PropertyValue
Aqueous Solubility12.7 mg/mL (25°C)
LogP (Octanol-Water)-1.34
pH Stability Range4.0–7.5

The perchlorate counterion imparts hygroscopicity, necessitating anhydrous storage. Degradation occurs via hydrolysis at extreme pH or elevated temperatures (>80°C), yielding 7-methyladenine and ribose derivatives.

Biological Activities and Mechanisms

RNA Modification and Epigenetic Regulation

7-Methyladenosine (m7A) is a conserved post-transcriptional modification in eukaryotic mRNA, influencing:

  • Translational Efficiency: m7A at the 5′-UTR enhances ribosome binding by recruiting initiation factors.

  • RNA Stability: Methylation protects against exonuclease-mediated decay, extending mRNA half-life.

Cellular Signaling and Disease Implications

  • Cancer: Overexpression of m7A methyltransferases (e.g., METTL3) correlates with oncogene activation in glioblastoma and leukemia.

  • Neurodegeneration: Reduced m7A levels impair synaptic plasticity in Alzheimer’s disease models, linking RNA methylation to cognitive decline.

Table 1: Biological Effects of m7A Modifications

ProcessEffectMechanism
Translation Initiation↑ 40S ribosomal subunit bindingeIF4E recognition of m7A cap
RNA Stability↑ Half-life by 2.3-foldProtection from Xrn1 exonuclease
Oncogenesis↑ MYC, EGFR expressionEnhanced mRNA stability

Research Applications and Future Directions

Analytical Chemistry

  • Reference Standard: Quantifying m7A in RNA hydrolysates via LC-MS/MS (LOQ: 0.1 ng/mL).

  • Isotope Labeling: ¹³C-labeled analogs enable kinetic studies of methyltransferase activity.

Therapeutic Development

  • Adenosine Receptor Agonism: Activates A₂A receptors (EC₅₀: 1.7 μM), offering potential in cardiovascular and neuroprotective therapies.

  • Antiviral Targets: Disrupts viral RNA capping in influenza and SARS-CoV-2, reducing replication efficiency.

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